甘油酸单酯,C14-22,乙酸酯

描述

Synthesis Analysis

The synthesis of glycerides and their acetate derivatives often involves esterification processes. A study by Fukuoka et al. (2012) detailed the synthesis of monoacyl glyceric acids by esterifying glyceric acid with saturated fatty acyl chlorides (C12, C14, C16, and C18), leading to a new class of bio-based surfactants. This method produces a mixture of two isomers, with 2-O-acyl derivatives being the major product, showcasing the diverse synthetic routes available for glyceride derivatives (Fukuoka et al., 2012).

Molecular Structure Analysis

Understanding the molecular structure of glycerides and their acetate derivatives is crucial for their application. The atmospheric pressure covalent adduct chemical ionization tandem mass spectrometry method reported by Xu and Brenna (2007) can elucidate the structure of triacylglycerols (TAGs) containing monoene or diene fatty acyl groups, providing detailed information about the molecular structure of these compounds (Xu & Brenna, 2007).

Chemical Reactions and Properties

Chemical reactions involving glycerides, especially their functionalization or modification, play a significant role in their application. The electro-oxidation of glycerol to high-value-added C1-C3 products, as investigated by Wan et al. (2022), exemplifies the chemical versatility of glycerol-based compounds. This process involves the conversion of glycerol into value-added chemicals through electrocatalytic oxidation, highlighting the reactive nature and potential utility of glycerides and their derivatives in producing various chemical products (Wan et al., 2022).

Physical Properties Analysis

The physical properties of glycerides and their acetate derivatives, such as phase behavior and surface activity, are critical for their application in different domains. The work by Liew et al. (2015) on branched-chain glycosides synthesized from xylose and Guerbet alcohols investigated their thermotropic and lyotropic phases, providing insights into the physical properties of these compounds. Such studies help in understanding the conditions under which these compounds can be used in various applications, from drug delivery systems to materials science (Liew et al., 2015).

Chemical Properties Analysis

The chemical properties of glycerides, C14-22 mono-, acetates, such as reactivity, stability, and interactions with other molecules, dictate their functionality in various applications. The selective biocatalytic synthesis of monoacylglycerides in sponge-like ionic liquids, as described in a study published in Green Chemistry (2017), showcases the advancements in achieving high selectivity and yield for these compounds, emphasizing the importance of understanding and manipulating their chemical properties for specific applications (Green Chemistry, 2017).

科学研究应用

绿色表面活性剂

源自甘油的单酰基甘油酸已合成并研究其作为生物基表面活性剂的潜力。这些化合物,特别是那些脂肪酰基链范围为 C12 至 C18 的化合物,表现出高表面活性,被认为是合成表面活性剂的环保替代品。Fukuoka 等人 (2012) 的研究重点介绍了通过酯化合成这些单酰基甘油酯,展示了它们出色的表面张力降低能力,使其成为绿色表面活性剂应用的有希望的候选者 (Fukuoka et al., 2012)。

药物制剂开发

在药物研究中,中链甘油酯 (MCG) 用于难溶性化合物的制剂开发,以提高口服生物利用度。Fliszar 等人 (2006) 开发了一种反相高效液相色谱法,用于分析药物制剂中使用的中链甘油酯,解决了对这些化合物进行准确表征以优化增溶特性的需求 (Fliszar et al., 2006)。

生物柴油副产物增值

甘油酯还在生物柴油生产的副产物增值中找到应用。甘油(一种主要副产物)乙酰化形成乙酸酯(单乙酸酯、二乙酸酯和三乙酸酯)是将这种剩余物质转化为有价值化学品的途径。Casas 等人 (2012) 详细介绍了一种使用 13C 核磁共振对乙酰甘油混合物进行快速定量测定的方法,促进了对这些副产物的分析和利用 (Casas et al., 2012)。

食品添加剂分析

在食品工业中,分析和鉴定甘油酯(如脂肪酸蔗糖单酯)对于质量控制至关重要。Uematsu 等人 (2001) 开发了一种气相色谱法来测定食品添加剂预混物中的这些化合物,证明了精确分析方法在确保食品安全和合规性方面的重要性 (Uematsu et al., 2001)。

催化过程和化学工程

甘油酯的催化加工用于化学合成是另一个备受关注的领域。例如,Barrault 等人 (2004) 探索了甘油与脂肪酸甲酯进行酯交换反应生成单甘油酯,展示了甘油酯在生产具有工业相关性的特定化合物中的化学工程应用 (Barrault et al., 2004)。

安全和危害

While this material is not considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200), this SDS contains valuable information critical to the safe handling and proper use of the product . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

属性

IUPAC Name |

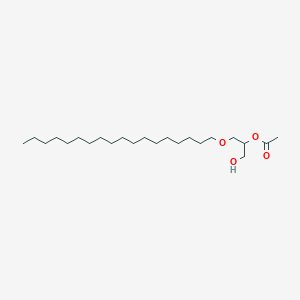

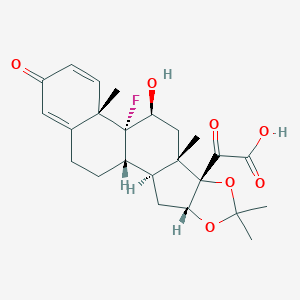

(1-hydroxy-3-octadecoxypropan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-21-23(20-24)27-22(2)25/h23-24H,3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQABGDIJUXLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874036 | |

| Record name | (+/-)-2-O-Acetyl-1-O-octadecylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diacetylated monoglycerides | |

CAS RN |

77133-36-9, 68990-54-5 | |

| Record name | 1,2-Propanediol, 3-(octadecyloxy)-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77133-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerides, C14-22 mono-, acetates | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068990545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C14-22 mono-, acetates | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-O-Acetyl-1-O-octadecylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C14-22 mono-, acetates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)